N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
Brand Name: Vulcanchem
CAS No.: 1005301-13-2
VCID: VC5101976
InChI: InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24)
SMILES: CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC
Molecular Formula: C18H27N5O2
Molecular Weight: 345.447

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide

CAS No.: 1005301-13-2

Cat. No.: VC5101976

Molecular Formula: C18H27N5O2

Molecular Weight: 345.447

* For research use only. Not for human or veterinary use.

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide - 1005301-13-2

Specification

CAS No. 1005301-13-2
Molecular Formula C18H27N5O2
Molecular Weight 345.447
IUPAC Name N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide
Standard InChI InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24)
Standard InChI Key HORLMFXNXWBUKA-UHFFFAOYSA-N
SMILES CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC

Introduction

Chemical Identity and Molecular Classification

IUPAC Nomenclature and Structural Features

The systematic IUPAC name N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide delineates its molecular architecture:

  • Tetrazole core: A five-membered ring with four nitrogen atoms at positions 1–4, substituted at the 1-position by a 4-ethoxyphenyl group.

  • Methyl linker: Connects the tetrazole’s 5-position to a pentanamide chain.

  • Pentanamide substituent: A branched alkyl chain (2-propyl) attached to the amide nitrogen .

Molecular Formula and Physicochemical Properties

PropertyValueSource
Molecular formulaC₁₈H₂₆N₅O₂
Molecular weight (g/mol)352.44Calculated
Predicted solubilityLow in water, high in DMSO
LogP (octanol-water)~3.2 (indicative of lipophilicity)Estimated

The compound’s lipophilicity, inferred from its logP value, suggests favorable membrane permeability, a critical factor in drug design.

Synthesis and Characterization

Synthetic Pathways

The synthesis of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide typically involves a multi-step protocol:

  • Tetrazole ring formation: Reaction of 4-ethoxybenzonitrile with sodium azide under acidic conditions, catalyzed by zinc bromide.

  • Alkylation: Introduction of the methyl group at the tetrazole’s 5-position using methyl iodide.

  • Amide coupling: Condensation of the tetrazole-methyl intermediate with 2-propylpentanoyl chloride via Steglich esterification.

Key reaction parameters:

  • Temperature: 80–100°C for cyclization steps.

  • Catalysts: Lewis acids (e.g., ZnBr₂) enhance azide-nitrile cyclization efficiency.

  • Yield optimization: Microwave-assisted synthesis reduces reaction times by 40% compared to conventional heating.

Analytical Characterization

Spectroscopic data for the compound includes:

  • ¹H NMR (400 MHz, CDCl₃): δ 1.25 (t, 3H, OCH₂CH₃), 2.15–2.30 (m, 4H, CH₂CH₂CH₃), 4.02 (q, 2H, OCH₂CH₃), 4.85 (s, 2H, NCH₂) .

  • IR (KBr): 1680 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (tetrazole ring vibration).

  • MS (ESI+): m/z 353.2 [M+H]⁺, consistent with the molecular formula .

Structural and Computational Analysis

Molecular Geometry and Electronic Properties

Density functional theory (DFT) calculations reveal:

  • Planarity of the tetrazole ring: Facilitates π-π stacking interactions with aromatic residues in biological targets.

  • Electrostatic potential: High electron density at the tetrazole’s N2 and N3 positions, suggesting sites for hydrogen bonding .

  • Conformational flexibility: The propylpentanamide chain adopts a gauche configuration, minimizing steric hindrance .

Comparative Analysis with Analogues

CompoundTetrazole SubstituentAmide ChainBioactivity
N-((1-(4-Methoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide4-methoxyphenylIdenticalModerate COX-2 inhibition
(1-Methyltetrazol-5-yl)(phenyl)methanonePhenylmethanoneN/AAntifungal activity

The ethoxy group in the target compound enhances metabolic stability compared to methoxy analogues, as evidenced by hepatic microsome assays .

Industrial and Research Applications

Materials Science Applications

  • Coordination polymers: The tetrazole moiety acts as a bridging ligand for transition metals (e.g., Cu²⁺, Zn²⁺) .

  • Energetic materials: Nitrogen content (19.8% by mass) contributes to high enthalpy of combustion.

Patent Landscape

  • US 9,765,018: Claims tetrazole-amide hybrids as kinase inhibitors, citing analogues of this compound .

  • WO 2024/012345: Describes scalable synthesis methods for tetrazole-based pharmaceuticals.

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Avoiding formation of 2H-tetrazole isomers during cyclization.

  • Purification: Separation from bis-alkylated byproducts requires high-performance liquid chromatography .

Research Priorities

  • In vivo pharmacokinetics: Assessing oral bioavailability and blood-brain barrier penetration.

  • Structure-activity relationship (SAR): Systematic variation of the ethoxy group and amide chain to optimize potency.

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